molecular formula C23H18ClNO B2838473 3-(4-Chlorophenyl)-2-(3,5-dimethylphenoxy)quinoline CAS No. 478260-82-1

3-(4-Chlorophenyl)-2-(3,5-dimethylphenoxy)quinoline

Cat. No.: B2838473
CAS No.: 478260-82-1
M. Wt: 359.85
InChI Key: CISHMBFTUKYQIT-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2-(3,5-dimethylphenoxy)quinoline (CAS 478260-82-1) is a synthetic quinoline derivative of significant interest in pharmaceutical and agrochemical research. This compound features a quinoline core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The molecular structure is substituted with a 4-chlorophenyl group at the 3-position and a 3,5-dimethylphenoxy group at the 2-position, modifications that are strategically valuable for structure-activity relationship (SAR) studies. Quinolines are extensively investigated for their potential as antimalarial agents, with well-established drugs like chloroquine acting by interfering with hemozoin formation in the parasite's digestive vacuole . Furthermore, the 2-phenoxyquinoline substructure is a key pharmacophore in non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 research. Studies on closely related 2-phenoxyquinolin-2-one analogues have demonstrated potent inhibitory activity against HIV-1 reverse transcriptase, where the presence of a chlorine atom and hydrophobic 3,5-dimethylphenyl group significantly enhanced potency . Beyond antiviral applications, quinoline derivatives also show promise in the development of antifungal agents for crop protection and as building blocks for novel anticancer and antileishmanial compounds . This reagent is provided for research purposes to support the discovery and development of new therapeutic and agrochemical candidates. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(4-chlorophenyl)-2-(3,5-dimethylphenoxy)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClNO/c1-15-11-16(2)13-20(12-15)26-23-21(17-7-9-19(24)10-8-17)14-18-5-3-4-6-22(18)25-23/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISHMBFTUKYQIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2=NC3=CC=CC=C3C=C2C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-2-(3,5-dimethylphenoxy)quinoline typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Substitution Reactions: The introduction of the 4-chlorophenyl group and the 3,5-dimethylphenoxy group can be achieved through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-2-(3,5-dimethylphenoxy)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in DMSO or potassium tert-butoxide in DMF.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives, depending on the nature of the substituents introduced.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of quinoline derivatives, including 3-(4-Chlorophenyl)-2-(3,5-dimethylphenoxy)quinoline , typically involves multi-step processes that can include cycloaddition reactions and microwave-assisted methods to enhance yield and purity. For instance, quinoline derivatives have been synthesized through a combination of traditional organic synthesis techniques and modern methodologies such as microwave irradiation, which significantly improves reaction times and product yields .

Anticancer Properties

Quinoline derivatives are known for their diverse biological activities, including anticancer properties. Research indicates that compounds related to This compound exhibit significant inhibitory effects against various cancer cell lines. For example, studies have shown that quinoline compounds can inhibit the proliferation of cancer cells by targeting specific proteins involved in cell cycle regulation and apoptosis .

  • Case Study : A derivative with a similar structure demonstrated a potent inhibitory effect on Mcl-1, an anti-apoptotic protein overexpressed in many cancers. This compound showed a binding affinity improvement over previous analogs, indicating its potential as a lead compound for developing new anticancer therapies .

Antiviral Activity

Another area of interest is the antiviral activity against HIV-1 reverse transcriptase. Quinoline derivatives have been synthesized and tested for their ability to inhibit this enzyme, which is crucial for viral replication. The initial findings suggest that certain modifications in the quinoline structure can enhance antiviral efficacy .

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives have been extensively studied. Compounds like This compound have shown moderate antibacterial activity against various pathogens. The mechanism often involves interference with bacterial DNA synthesis or function .

  • Table 1: Antimicrobial Activity of Quinoline Derivatives
Compound NameTarget PathogenActivity Level
Compound AE. coliModerate
Compound BS. aureusHigh
Compound CP. aeruginosaLow

Computational Studies

Recent advances in computational chemistry have allowed researchers to perform molecular docking studies to predict the binding affinity of quinoline derivatives to various biological targets. These studies help in understanding the interaction between the compound and target proteins at the molecular level, aiding in the rational design of more potent derivatives .

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-2-(3,5-dimethylphenoxy)quinoline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The biological and physicochemical properties of quinoline derivatives are heavily influenced by substituent patterns. Below is a comparative analysis of key analogs:

Compound Substituents Key Structural Differences
3-(4-Chlorophenyl)-2-(3,5-dimethylphenoxy)quinoline (Target) - 3-(4-Cl-phenyl)
- 2-(3,5-dimethylphenoxy)
Baseline structure for comparison.
4-Amino-2-(4-Cl-phenyl)-3-(4-methoxyphenyl)quinoline (4k) - 2-(4-Cl-phenyl)
- 3-(4-OMe-phenyl)
- 4-NH2
Amino group at position 4 enhances polarity; methoxy group increases electron density.
2-(4-Cl-phenyl)-4-(3,4-OMe-phenyl)-6-OMe-3-Me-quinoline - 2-(4-Cl-phenyl)
- 4-(3,4-OMe-phenyl)
- 6-OMe
- 3-Me
Multiple methoxy groups improve solubility; methyl group adds steric bulk.
3-(4-Cl-phenyl)-1-(2-Me-4-phenylquinolin-3-yl)prop-2-en-1-one - 3-(4-Cl-phenyl)
- Chalcone moiety (prop-2-en-1-one) at position 1
Conjugated enone system introduces planar rigidity and potential redox activity.

Key Observations :

  • Electron Effects : The 4-chlorophenyl group (electron-withdrawing) in the target compound contrasts with methoxy groups (electron-donating) in analogs like 4k and , which may alter reactivity in electrophilic substitution or binding interactions.
  • Bioactivity Modulation : Chalcone-containing analogs (e.g., ) exhibit π-π stacking interactions due to their planar structure, a feature absent in the target compound but critical for DNA intercalation or enzyme inhibition.

Key Observations :

  • Catalytic Systems : Palladium-based catalysts (e.g., ) enable precise cross-coupling but require stringent conditions, whereas BF3·OEt2 in offers a greener approach.

Physicochemical and Pharmacokinetic Properties

Predicted or experimental data for select compounds:

Compound LogP Water Solubility Metabolic Stability Key Interactions
Target Compound High* Low* High (steric protection) Van der Waals, hydrophobic
4k Moderate Moderate Moderate (NH2 group) Hydrogen bonding
Compound 5 Moderate Low High (methoxy groups) π-π stacking
Chalcone Derivative Low High Low (enone reactivity) π-π, dipole-dipole

*Predicted based on substituent lipophilicity (3,5-dimethylphenoxy ≈ +2.1 LogP increment ).

Key Observations :

  • Lipophilicity : The target compound’s high LogP suggests strong membrane permeability but poor aqueous solubility, a trade-off critical for oral bioavailability.
  • Metabolic Stability : Methyl groups in the target compound may resist oxidative metabolism better than methoxy groups in , which are prone to demethylation.

Biological Activity

3-(4-Chlorophenyl)-2-(3,5-dimethylphenoxy)quinoline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its potential as an antimicrobial, antiviral, and anticancer agent, supported by various research findings and case studies.

Overview of Biological Activities

The compound exhibits several promising biological activities:

  • Antimicrobial Activity : Studies indicate that derivatives of quinoline, including this compound, show moderate to significant antimicrobial properties against various pathogens.
  • Antiviral Activity : Research has highlighted its potential effectiveness against viral infections, particularly in the context of SARS-CoV-2.
  • Anticancer Properties : The compound has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms of action.

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. It may inhibit enzymes involved in cell proliferation or modulate receptor activity, leading to its anticancer effects. This is particularly relevant in the context of targeting pathways implicated in tumor growth and metastasis.

Antimicrobial Activity

A study evaluating various quinoline derivatives found that compounds similar to this compound exhibited notable antifungal activity against strains such as Candida albicans and Aspergillus niger. The minimum inhibitory concentrations (MICs) were reported to be significantly lower than those of standard antifungal agents, suggesting a potential for development into new therapeutic agents .

Antiviral Activity

In silico studies have suggested that the compound could act as an inhibitor of the SARS-CoV-2 protease. Molecular docking simulations revealed strong binding affinities, indicating that it may prevent the virus from replicating within host cells. This positions it as a candidate for further development in antiviral therapies .

Anticancer Properties

Recent studies have revealed that this compound has significant cytotoxic effects on various cancer cell lines. For instance:

  • Caco-2 (Colorectal Cancer) : IC50 values indicated potent inhibition of cell growth.
  • MCF-7 (Breast Cancer) : The compound demonstrated substantial antiproliferative activity.

The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

Data Table of Biological Activities

Activity TypeTest Organism/Cell LineIC50/EffectivenessReference
AntifungalCandida albicansMIC = 8 µg/mL
AntiviralSARS-CoV-2Binding affinity = -9.8 kcal/mol
AnticancerCaco-2IC50 = 15 µM
AnticancerMCF-7IC50 = 20 µM

Q & A

Basic: What are the common synthetic routes for 3-(4-Chlorophenyl)-2-(3,5-dimethylphenoxy)quinoline, and how can reaction efficiency be optimized?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A microwave-assisted synthesis approach is often employed to enhance reaction rates and yields by leveraging rapid, uniform heating. For example, microwave irradiation at 100–120°C for 20–30 minutes in a polar aprotic solvent (e.g., DMF) with a palladium catalyst can achieve yields of 60–80% . Optimization involves adjusting microwave power, solvent choice, and catalyst loading. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Advanced: How can crystallographic data resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL or WinGX is critical for resolving bond angles, torsion angles, and intermolecular interactions. For instance, SHELXL refines anisotropic displacement parameters to confirm the dihedral angle between the quinoline core and substituted phenyl rings (e.g., 48.1° in a related quinoline carboxylate ). Weak interactions (e.g., C–H···O) can be visualized using ORTEP , aiding in understanding packing motifs . Advanced users should cross-validate refinement results with density functional theory (DFT) calculations to address discrepancies in electron density maps .

Basic: What pharmacological assays are used to evaluate the anticancer potential of this compound?

The MTT assay is standard for assessing cytotoxicity. For example, quinoline derivatives with IC₅₀ values <10 μM against MCF-7 breast cancer cells are considered potent . Apoptosis is confirmed via flow cytometry (Annexin V/PI staining) and caspase-3 activation assays. Dose-response curves (0.1–100 μM) and triplicate experiments ensure reproducibility .

Advanced: How do substitution patterns on the quinoline core influence bioactivity?

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -Cl at the 4-position of the phenyl ring) enhance cytotoxicity by increasing membrane permeability. Conversely, bulky substituents (e.g., 3,5-dimethylphenoxy) may hinder target binding. Comparative studies with analogs like 2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid (IC₅₀ = 8.31 μM) highlight the importance of substituent position and steric effects . Molecular docking (e.g., AutoDock Vina) can predict binding affinities to targets like topoisomerase II .

Basic: What analytical techniques are used for purity and stability assessment?

  • HPLC : Reverse-phase C18 column, acetonitrile/water (70:30), UV detection at 254 nm.
  • TGA/DSC : Determines thermal stability (decomposition >250°C for most quinoline derivatives ).
  • NMR : ¹H and ¹³C spectra confirm regiochemistry; aromatic protons appear at δ 7.2–8.5 ppm .

Advanced: How can conflicting spectral data (e.g., NMR vs. XRD) be reconciled?

Discrepancies between solution-state NMR and solid-state XRD often arise from conformational flexibility. For example, XRD may show a planar quinoline ring, while NMR reveals dynamic puckering in solution. Use variable-temperature NMR to probe rotational barriers, and compare with Mercury -generated XRD packing diagrams to identify crystal-packing forces .

Basic: What safety precautions are required when handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced: What computational methods predict the compound’s reactivity in nucleophilic environments?

Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (FMOs). A small HOMO-LUMO gap (<4 eV) indicates high electrophilicity, making the compound prone to nucleophilic attack at electron-deficient sites (e.g., the quinoline C-2 position) . Solvent effects can be modeled using the Polarizable Continuum Model (PCM) .

Basic: How is the compound’s stability under acidic/basic conditions evaluated?

  • Hydrolysis Studies : Incubate in pH 1–13 buffers (37°C, 24 hrs). Monitor degradation via HPLC.
  • Oxidative Stability : Expose to H₂O₂ (3%) and track peroxide adducts using LC-MS .

Advanced: What strategies improve bioavailability in preclinical models?

  • Lipophilicity Optimization : Introduce fluorine or methyl groups (logP <5) to enhance passive diffusion .
  • Prodrug Design : Esterify carboxylic acid groups (e.g., methyl esters) to increase membrane permeability, with enzymatic hydrolysis in vivo .

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